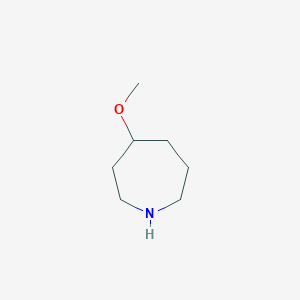

4-Methoxyazepane

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxyazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-9-7-3-2-5-8-6-4-7/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBGKJOCBUBJWCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60598958 | |

| Record name | 4-Methoxyazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071594-49-4 | |

| Record name | 4-Methoxyazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-Methoxyazepane: An In-depth Technical Guide for Drug Development Professionals

Abstract

The azepane scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of biologically active compounds. Its conformational flexibility allows for thorough exploration of chemical space, often leading to enhanced binding affinity and improved pharmacokinetic profiles. This guide provides a comprehensive technical overview of two robust synthetic routes to 4-methoxyazepane, a key intermediate for the development of novel therapeutics. Starting from commercially available materials, these pathways are designed for scalability and efficiency, addressing the needs of researchers in drug discovery and development. This document delves into the causality behind experimental choices, provides detailed step-by-step protocols, and is grounded in authoritative scientific literature.

Introduction: The Significance of the Azepane Moiety

Seven-membered saturated nitrogen heterocycles, or azepanes, represent a significant yet underexplored area of chemical space in drug discovery.[1] Compared to their five- and six-membered counterparts (pyrrolidines and piperidines), the increased conformational flexibility of the azepane ring offers unique opportunities for optimizing ligand-receptor interactions. The introduction of a methoxy group at the 4-position provides a handle for further functionalization and can influence the molecule's polarity and metabolic stability. This guide outlines two distinct and practical synthetic strategies for obtaining this compound, a valuable building block for medicinal chemists.

Retrosynthetic Analysis

Two primary retrosynthetic disconnections for this compound will be explored in this guide, both commencing from simple, commercially available starting materials.

Route A employs a classical ring expansion strategy, the Beckmann rearrangement, starting from the commercially available 4-methoxyphenol. Route B builds the azepane ring first, followed by the introduction of the methoxy group via O-methylation of a hydroxyazepane intermediate. This route leverages the well-established chemistry of N-Boc protected piperidones.

Route A: Synthesis via Beckmann Rearrangement

This route offers a straightforward approach to the azepane core through a reliable ring expansion reaction. The key steps involve the preparation of a substituted cyclohexanone, its conversion to an oxime, and the subsequent acid-catalyzed rearrangement to a lactam, which is then reduced.

Step 1: Synthesis of 4-Methoxycyclohexanone

The synthesis of the key intermediate, 4-methoxycyclohexanone, can be efficiently achieved from commercially available 4-methoxyphenol. This transformation is typically carried out in a two-step sequence involving hydrogenation of the aromatic ring followed by oxidation of the resulting alcohol.

Experimental Protocol: Hydrogenation of 4-Methoxyphenol

A robust and scalable method for the hydrogenation of 4-methoxyphenol involves the use of a rhodium on carbon catalyst.

| Reactant/Reagent | Molar Eq. | Amount |

| 4-Methoxyphenol | 1.0 | 124.1 g |

| 5% Rhodium on Carbon | - | 2.5 g |

| Methanol | - | 500 mL |

| Hydrogen Gas | excess | 50 psi |

Procedure:

-

To a high-pressure hydrogenation vessel, add 4-methoxyphenol and methanol.

-

Carefully add the 5% rhodium on carbon catalyst.

-

Seal the vessel and purge with nitrogen gas three times, followed by purging with hydrogen gas three times.

-

Pressurize the vessel to 50 psi with hydrogen and heat to 50 °C with vigorous stirring.

-

Maintain the hydrogen pressure and temperature for 12-16 hours or until hydrogen uptake ceases.

-

Cool the reaction mixture to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield 4-methoxycyclohexanol as a mixture of cis and trans isomers. The crude product is often of sufficient purity for the next step.

Experimental Protocol: Oxidation of 4-Methoxycyclohexanol

A variety of oxidizing agents can be employed for this step. For scalability and to avoid chromium-based reagents, a TEMPO-catalyzed oxidation with sodium hypochlorite is a preferred method.[2]

| Reactant/Reagent | Molar Eq. | Amount |

| 4-Methoxycyclohexanol | 1.0 | 130.2 g |

| TEMPO | 0.01 | 1.56 g |

| Potassium Bromide | 0.1 | 11.9 g |

| Dichloromethane (DCM) | - | 1 L |

| Saturated NaHCO₃ solution | - | 500 mL |

| Sodium Hypochlorite (10-15%) | 1.2 | ~750 mL |

Procedure:

-

Dissolve 4-methoxycyclohexanol, TEMPO, and potassium bromide in dichloromethane and saturated sodium bicarbonate solution in a flask equipped with a mechanical stirrer and a dropping funnel, cooled in an ice-water bath.

-

Slowly add the sodium hypochlorite solution via the dropping funnel, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours, monitoring by TLC until the starting material is consumed.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 200 mL).

-

Combine the organic layers, wash with 1 M HCl, saturated sodium thiosulfate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude 4-methoxycyclohexanone can be purified by vacuum distillation to afford a colorless oil. A typical yield for this two-step process is in the range of 80-90%.[2][3]

Step 2: Beckmann Rearrangement of 4-Methoxycyclohexanone Oxime

The Beckmann rearrangement is a classic and reliable method for the ring expansion of cyclic ketones to lactams.[4][5] The reaction proceeds via an oxime intermediate, which rearranges upon treatment with an acid catalyst.

Experimental Protocol: Oximation of 4-Methoxycyclohexanone

| Reactant/Reagent | Molar Eq. | Amount |

| 4-Methoxycyclohexanone | 1.0 | 128.2 g |

| Hydroxylamine Hydrochloride | 1.2 | 83.4 g |

| Sodium Acetate Trihydrate | 1.5 | 204.1 g |

| Ethanol | - | 500 mL |

| Water | - | 250 mL |

Procedure:

-

In a round-bottom flask, dissolve hydroxylamine hydrochloride and sodium acetate trihydrate in a mixture of ethanol and water with stirring.

-

Add 4-methoxycyclohexanone to the solution and heat the mixture to reflux for 2-3 hours.

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

The oxime may precipitate as a solid. If so, collect the solid by filtration and wash with cold water. If it separates as an oil, extract with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate.

-

The crude 4-methoxycyclohexanone oxime is typically used in the next step without further purification.

Experimental Protocol: Beckmann Rearrangement

Polyphosphoric acid (PPA) is a convenient and effective catalyst for the Beckmann rearrangement.

| Reactant/Reagent | Molar Eq. | Amount |

| 4-Methoxycyclohexanone Oxime | 1.0 | 143.2 g |

| Polyphosphoric Acid (PPA) | - | 500 g |

Procedure:

-

In a flask equipped with a mechanical stirrer, heat polyphosphoric acid to 80-90 °C.

-

Slowly and carefully add the 4-methoxycyclohexanone oxime in portions to the hot PPA with vigorous stirring. An exothermic reaction will occur. Maintain the temperature between 100-120 °C.

-

After the addition is complete, continue to stir the mixture at this temperature for 1-2 hours.

-

Carefully pour the hot reaction mixture onto crushed ice with stirring.

-

Neutralize the acidic solution with a concentrated sodium hydroxide solution, keeping the temperature below 30 °C with an ice bath.

-

Extract the aqueous layer with dichloromethane or chloroform (3 x 300 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting crude 5-methoxyazepan-2-one can be purified by vacuum distillation or recrystallization from a suitable solvent system like ethyl acetate/hexanes.

Step 3: Reduction of 5-Methoxyazepan-2-one to this compound

The final step in this route is the reduction of the lactam to the corresponding cyclic amine. Lithium aluminum hydride (LAH) is a powerful and commonly used reagent for this transformation.[6][7]

Experimental Protocol: Lactam Reduction

| Reactant/Reagent | Molar Eq. | Amount |

| 5-Methoxyazepan-2-one | 1.0 | 143.2 g |

| Lithium Aluminum Hydride (LAH) | 2.0 | 75.9 g |

| Anhydrous Tetrahydrofuran (THF) | - | 1.5 L |

Procedure:

-

To a dry, nitrogen-flushed flask equipped with a reflux condenser and a dropping funnel, add a suspension of LAH in anhydrous THF.

-

Cool the suspension in an ice bath and slowly add a solution of 5-methoxyazepan-2-one in anhydrous THF via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 8-12 hours.

-

Cool the reaction mixture in an ice bath and carefully quench the excess LAH by the sequential slow addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL), where x is the mass of LAH in grams.

-

Stir the resulting granular precipitate for 1 hour, then filter and wash the solid with THF.

-

Combine the filtrate and washings, and concentrate under reduced pressure.

-

The crude this compound can be purified by vacuum distillation to yield the final product as a colorless oil.

Route B: Synthesis via O-Methylation of a Hydroxyazepane Intermediate

This route offers an alternative strategy that builds the azepane ring with a hydroxyl group at the 4-position, which is then methylated in the final step. This approach allows for the potential synthesis of other 4-alkoxyazepane analogs by varying the alkylating agent.

Step 1: Synthesis of N-Boc-azepan-4-one

The key intermediate for this route is N-Boc-azepan-4-one. A plausible and efficient method for its synthesis involves a one-carbon ring expansion of the readily available N-Boc-4-piperidone using diazomethane. This reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate.

Experimental Protocol: Ring Expansion

Caution: Diazomethane is a toxic and explosive gas. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

| Reactant/Reagent | Molar Eq. | Amount |

| N-Boc-4-piperidone | 1.0 | 19.9 g |

| Diazomethane in Et₂O | ~3.0 | (Generated in situ) |

| Boron Trifluoride Etherate | 0.1 | 1.4 mL |

| Anhydrous Diethyl Ether (Et₂O) | - | 200 mL |

Procedure:

-

Dissolve N-Boc-4-piperidone in anhydrous diethyl ether in a flask under a nitrogen atmosphere and cool to 0 °C.

-

Slowly add boron trifluoride etherate to the solution.

-

In a separate apparatus, generate a solution of diazomethane in diethyl ether from a suitable precursor (e.g., Diazald®) according to established procedures.

-

Slowly add the ethereal solution of diazomethane to the cooled solution of the ketone and Lewis acid. The reaction is typically accompanied by the evolution of nitrogen gas.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-3 hours.

-

Carefully quench any excess diazomethane by the slow addition of acetic acid.

-

Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude N-Boc-azepan-4-one can be purified by flash column chromatography on silica gel.

Step 2: Reduction of N-Boc-azepan-4-one to N-Boc-4-hydroxyazepane

The reduction of the ketone to the corresponding alcohol can be achieved using a variety of reducing agents. Sodium borohydride is a mild and convenient choice for this transformation. The stereoselectivity of the reduction can be influenced by the choice of reducing agent and reaction conditions.[5]

Sources

- 1. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. adichemistry.com [adichemistry.com]

- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diastereoselective reduction of a chiral N-Boc-protected delta-amino-alpha,beta-unsaturated gamma-keto ester Phe-Gly dipeptidomimetic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. On the selective N-methylation of BOC-protected amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. quora.com [quora.com]

Foreword: The Azepane Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Retrosynthetic Analysis of 4-Methoxyazepane

The seven-membered azepane ring is a compelling, yet underutilized, structural motif in medicinal chemistry.[1] While its five- and six-membered counterparts, pyrrolidine and piperidine, are ubiquitous in pharmaceutical libraries, the azepane scaffold offers a unique gateway to untapped three-dimensional chemical space.[1] Its inherent conformational flexibility and the potential for multi-vector substitution patterns make it an attractive core for developing novel therapeutic agents with improved physicochemical and pharmacokinetic profiles.[2][3]

However, the synthesis of substituted azepanes is often hampered by the kinetic and thermodynamic challenges associated with forming medium-sized rings.[3] Established methods frequently rely on multi-step sequences involving linear precursors or rearrangements of smaller rings, which can limit synthetic versatility and efficiency.[1]

This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth retrosynthetic analysis of a representative target, this compound. We will dissect the target molecule through multiple strategic disconnections, exploring both classical and state-of-the-art synthetic approaches. The focus will be on the underlying chemical logic, the causality behind experimental choices, and the practical implementation of these strategies, thereby providing a robust framework for the rational design and synthesis of novel azepane derivatives.

Chapter 1: The Ring Expansion Strategy via Beckmann Rearrangement

A classical and powerful approach to the azepane core involves the expansion of a more readily accessible six-membered ring. The Beckmann rearrangement, which transforms a cyclohexanone oxime into a seven-membered lactam (a caprolactam derivative), is a cornerstone of this strategy.

Retrosynthetic Logic and Disconnection

The primary disconnection in this strategy is the C-C bond cleavage within the azepane ring, which is the reverse of the key rearrangement step. This leads back to a substituted cyclohexanone, where the C4-methoxy group of the target dictates the placement of the methoxy substituent on the cyclohexanone precursor.

The retrosynthetic pathway is as follows:

-

Lactam Reduction: The target azepane is disconnected at the C-N amide bond's conceptual precursor, a lactam. This points to 4-methoxycaprolactam as the key intermediate.

-

Beckmann Rearrangement: The C-N bond of the lactam is disconnected via a retro-Beckmann rearrangement. This identifies 3-methoxycyclohexanone oxime as the direct precursor.

-

Oximation: The oxime is traced back to 3-methoxycyclohexanone.

-

Functional Group Interconversion (FGI): 3-Methoxycyclohexanone can be derived from commercially available starting materials such as 1,3-cyclohexanedione or resorcinol.

Forward Synthesis and Protocol

The forward synthesis involves the preparation of the substituted cyclohexanone, its conversion to the oxime, the pivotal rearrangement, and final reduction.

Experimental Protocol: Beckmann Rearrangement Pathway

| Step | Procedure | Reagents & Conditions | Purpose |

|---|---|---|---|

| 1 | Synthesis of 3-Methoxycyclohexanone | 1. 1,3-Cyclohexanedione, Methanol, Trimethyl orthoformate, p-TsOH (cat.). 2. Sodium borohydride (NaBH₄). 3. Methyl iodide, Sodium hydride (NaH). | Formation of the enol ether, selective reduction, and methylation to install the methoxy group. |

| 2 | Oximation | 3-Methoxycyclohexanone, Hydroxylamine hydrochloride (NH₂OH·HCl), Sodium acetate, Ethanol/Water. | Conversion of the ketone to its corresponding oxime. |

| 3 | Beckmann Rearrangement | 3-Methoxycyclohexanone oxime, Polyphosphoric acid (PPA) or Sulfuric acid (H₂SO₄), Heat. | Acid-catalyzed rearrangement of the oxime to the caprolactam.[1] |

| 4 | Lactam Reduction | 4-Methoxycaprolactam, Lithium aluminum hydride (LiAlH₄) or Borane (BH₃), THF, Reflux. | Reduction of the amide functionality to the secondary amine, yielding the final product. |

Causality and Trustworthiness: The success of the Beckmann rearrangement is highly dependent on the stereochemistry of the oxime and the migratory aptitude of the adjacent carbon atoms. For an unsymmetrical ketone like 3-methoxycyclohexanone, two geometric isomers of the oxime can form, potentially leading to a mixture of regioisomeric lactams. However, the regioselectivity is often controlled by using strongly acidic conditions (like PPA) which favor the migration of the more substituted carbon. The subsequent reduction of the lactam with a powerful reducing agent like LiAlH₄ is a standard and reliable transformation.

Chapter 2: Intramolecular Cyclization via Reductive Amination

This strategy builds the seven-membered ring by forming one of the C-N bonds in the final step from a carefully crafted linear precursor. Intramolecular reductive amination is an efficient and widely used method for constructing cyclic amines.[4][5][6]

Retrosynthetic Logic and Disconnection

The key disconnection is one of the C-N bonds of the azepane ring. This unravels the cyclic structure into an open-chain amino-aldehyde or amino-ketone. To facilitate synthesis and prevent self-polymerization, the amine is typically protected until the final cyclization step. A benzyl group is an excellent choice as it can be removed during the reductive cyclization step.

The retrosynthetic pathway is as follows:

-

C-N Disconnection: Disconnecting the N1-C2 bond via a retro-reductive amination leads to a linear 6-amino-3-methoxyhexanal.

-

N-Protection: The primary amine is masked as a more stable precursor, such as a benzylamine or an azide, to be revealed just before or during cyclization. The precursor is thus N-benzyl-6-amino-3-methoxyhexanal.

-

Simplification: This linear precursor can be synthesized from simpler, commercially available fragments. A logical disconnection points to a protected 4-aminobutanal and a 2-carbon Wittig reagent or Grignard reagent.

Forward Synthesis and Protocol

The forward synthesis focuses on constructing the linear chain and then effecting the ring closure.

Experimental Protocol: Intramolecular Reductive Amination Pathway

| Step | Procedure | Reagents & Conditions | Purpose |

|---|---|---|---|

| 1 | Precursor Synthesis | 1. Start with a protected 4-aminobutanol. Benzylate the amine. 2. Oxidize the alcohol to the aldehyde. 3. React with a vinyl Grignard reagent. 4. Perform an oxymercuration-demercuration or hydroboration-oxidation to install the secondary alcohol. 5. Methylate the alcohol (NaH, MeI). 6. Oxidize the terminal alcohol to the aldehyde. | Stepwise construction of the linear 6-(benzylamino)-3-methoxyhexan-1-al precursor. |

| 2 | Intramolecular Reductive Amination | 6-(Benzylamino)-3-methoxyhexan-1-al, Sodium triacetoxyborohydride (NaBH(OAc)₃) or H₂, Pd/C, Acetic acid, Dichloromethane. | One-pot iminium ion formation and reduction to form the N-benzyl-4-methoxyazepane ring. |

| 3 | N-Debenzylation | N-Benzyl-4-methoxyazepane, H₂, Pd(OH)₂/C (Pearlman's catalyst), Methanol. | Removal of the benzyl protecting group to yield the final product.[7][8][9] |

Causality and Trustworthiness: The synthesis of the linear precursor is the most demanding part of this sequence but offers high flexibility for introducing various substituents. The key cyclization step, intramolecular reductive amination, is generally very efficient for forming 5-, 6-, and 7-membered rings.[5] Using a mild reducing agent like NaBH(OAc)₃ prevents the reduction of the aldehyde before iminium formation. Alternatively, catalytic hydrogenation can achieve cyclization and debenzylation in a single step, although optimizing conditions to favor intramolecular cyclization over intermolecular reactions is crucial.

Chapter 3: State-of-the-Art Synthesis via Photochemical Dearomatization

A highly innovative and efficient strategy for accessing polysubstituted azepanes involves the photochemical dearomative ring expansion of simple nitroarenes.[1] This method provides a powerful and direct translation of the substitution pattern from a flat aromatic ring to a 3D-saturated heterocycle.

Retrosynthetic Logic and Disconnection

This advanced approach offers the most direct retrosynthetic disconnection. The substitution pattern on the azepane ring directly correlates to the substitution on the starting nitroarene: a para-substituent on the nitrobenzene results in a C4-substituent on the azepane.

The retrosynthetic pathway is exceptionally short:

-

Hydrogenation: The saturated azepane ring is disconnected back to its unsaturated precursor, a 3H-azepine derivative.

-

Photochemical Rearrangement: The 3H-azepine is traced directly back to a simple, commercially available starting material: p-methoxynitrobenzene.

Forward Synthesis and Protocol

This two-step synthesis transforms a simple aromatic compound into the complex target molecule with high efficiency.

Experimental Protocol: Photochemical Ring Expansion Pathway [1]

| Step | Procedure | Reagents & Conditions | Purpose |

|---|---|---|---|

| 1 | Photochemical Ring Expansion | p-Methoxynitrobenzene, Diethylamine (Et₂NH), Triisopropyl phosphite (P(Oi-Pr)₃), i-PrOH, Blue light irradiation (e.g., 427 nm LED), Room temperature. | Deoxygenation of the nitro group to a singlet nitrene, which triggers a dearomative ring expansion to form the seven-membered 3H-azepine ring system. |

| 2 | Global Hydrogenation | 3H-Azepine intermediate, Platinum(IV) oxide (PtO₂), Palladium on carbon (Pd/C), H₂ (50 bar), Room temperature. | Synergistic catalytic hydrogenation of the diene and hydrogenolysis of the amidine functionality to yield the final saturated this compound. |

Causality and Trustworthiness: This groundbreaking method leverages the photoexcitation of nitroarenes to generate highly reactive singlet nitrenes under mild conditions.[1] The subsequent skeletal rearrangement is highly predictable, providing a direct synthetic link between aromatic and saturated heterocyclic scaffolds. The final hydrogenation step requires a robust catalyst system (a synergistic combination of PtO₂ and Pd/C) to reduce both the diene and the resilient amidine group present in the intermediate, ensuring complete saturation to the desired azepane.[1]

Comparative Analysis of Synthetic Strategies

| Feature | Strategy 1: Beckmann Rearrangement | Strategy 2: Intramolecular Cyclization | Strategy 3: Photochemical Dearomatization |

| Step Count | Moderate (approx. 4-5 steps) | High (due to precursor synthesis) | Very Low (2 steps from nitroarene) |

| Starting Materials | Simple, commercially available | Requires multi-step precursor synthesis | Simple, commercially available |

| Key Challenges | Potential for regioisomer formation during rearrangement. | Lengthy synthesis of the linear precursor. | Requires specialized photochemical equipment. |

| Flexibility | Moderate; substitution pattern limited by cyclohexanone synthesis. | High; allows for diverse substitution on the linear chain. | High; substitution pattern directly mirrors the starting nitroarene. |

| Scalability | Well-established and scalable. | Can be challenging to scale due to the number of steps. | Potentially scalable with flow chemistry setups. |

| Novelty | Classical, well-documented. | Conventional, reliable. | State-of-the-art, highly innovative.[1] |

Conclusion

The retrosynthetic analysis of this compound reveals a landscape of diverse and powerful synthetic strategies. The choice of an optimal route depends on the specific objectives of the research program, including available resources, desired scale, and the need for analogue synthesis.

-

The Beckmann Rearrangement offers a reliable, classical approach rooted in fundamental organic chemistry transformations.

-

Intramolecular Reductive Amination provides a highly flexible, albeit longer, route that is ideal for creating diverse libraries of analogues by modifying the linear precursor.

-

The Photochemical Dearomatization of nitroarenes represents the cutting edge of heterocyclic synthesis, offering unparalleled efficiency and a direct bridge from simple aromatic starting materials to complex, 3D-rich azepane scaffolds.[1]

By understanding these distinct retrosynthetic blueprints, researchers and drug development professionals are well-equipped to make informed strategic decisions, accelerating the exploration of the valuable chemical space occupied by azepane-containing compounds.

References

- 1. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[ c , e ]azepines - Chemical Science (RSC Publishing) DOI:10.1039/C8SC04482A [pubs.rsc.org]

- 7. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Predicted Spectroscopic Data of 4-Methoxyazepane

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyazepane is a saturated seven-membered heterocyclic compound containing a nitrogen atom and a methoxy group at the 4-position. As a substituted azepane, it holds potential interest in medicinal chemistry and drug discovery due to the prevalence of the azepane scaffold in bioactive molecules. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and structural elucidation in various research and development settings.

Molecular Structure of this compound

To facilitate the interpretation of the predicted spectroscopic data, the structure of this compound with atom numbering is presented below.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below. These predictions are based on the analysis of spectral data for azepane, methoxycyclohexane, and other substituted cyclic amines.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to exhibit distinct signals for the protons on the azepane ring and the methoxy group. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| NH | 1.5 - 2.5 | Broad singlet | - |

| H4 | 3.2 - 3.6 | Multiplet | - |

| OCH₃ | 3.2 - 3.4 | Singlet | - |

| H2, H7 (eq) | 2.8 - 3.1 | Multiplet | - |

| H2, H7 (ax) | 2.4 - 2.7 | Multiplet | - |

| H3, H5 (eq) | 1.8 - 2.1 | Multiplet | - |

| H3, H5 (ax) | 1.4 - 1.7 | Multiplet | - |

| H6 (eq) | 1.6 - 1.9 | Multiplet | - |

| H6 (ax) | 1.2 - 1.5 | Multiplet | - |

Interpretation and Rationale:

-

NH Proton: The proton on the nitrogen is expected to be a broad singlet in the range of 1.5-2.5 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

-

H4 Proton: The proton at the C4 position, being attached to the carbon bearing the electronegative methoxy group, will be the most downfield of the ring protons, predicted to be in the 3.2-3.6 ppm region.

-

Methoxy Protons (OCH₃): The three protons of the methoxy group are chemically equivalent and will appear as a sharp singlet, a characteristic signal for methoxy groups, in the range of 3.2-3.4 ppm.[1]

-

Protons on C2 and C7: The protons on the carbons adjacent to the nitrogen (C2 and C7) will be deshielded and are expected to resonate between 2.4 and 3.1 ppm. Due to the conformational flexibility of the seven-membered ring, the axial and equatorial protons will likely have different chemical shifts.

-

Protons on C3 and C5: The protons on the carbons adjacent to the methoxy-substituted carbon (C3 and C5) will also experience some deshielding, with predicted shifts between 1.4 and 2.1 ppm.

-

Protons on C6: The protons on C6 are the most shielded in the ring and are expected to appear at the most upfield region, between 1.2 and 1.9 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number of non-equivalent carbons and their chemical environments.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) |

| C4 | 75 - 80 |

| OCH₃ | 55 - 60 |

| C2, C7 | 48 - 53 |

| C3, C5 | 35 - 40 |

| C6 | 25 - 30 |

Interpretation and Rationale:

-

C4 Carbon: The carbon atom bonded to the electronegative oxygen of the methoxy group (C4) will be the most deshielded carbon of the azepane ring, with a predicted chemical shift in the 75-80 ppm range.

-

Methoxy Carbon (OCH₃): The carbon of the methoxy group typically appears in the 55-60 ppm region.[1]

-

C2 and C7 Carbons: The carbons adjacent to the nitrogen atom will be deshielded, with expected chemical shifts between 48 and 53 ppm.

-

C3 and C5 Carbons: These carbons, being beta to the methoxy group, will have chemical shifts in the 35-40 ppm range.

-

C6 Carbon: The C6 carbon is the most shielded carbon in the ring and is predicted to resonate at the most upfield position, between 25 and 30 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound will show characteristic absorption bands for the N-H, C-H, C-N, and C-O bonds.

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3300 - 3500 | N-H stretch (secondary amine) | Weak to medium, sharp |

| 2850 - 3000 | C-H stretch (aliphatic) | Strong |

| 1450 - 1470 | C-H bend (methylene) | Medium |

| 1070 - 1150 | C-O stretch (ether) | Strong |

| 1000 - 1250 | C-N stretch (aliphatic amine) | Medium |

Interpretation and Rationale:

-

N-H Stretch: A weak to medium, sharp absorption band is expected in the 3300-3500 cm⁻¹ region, characteristic of the N-H stretching vibration in a secondary amine.

-

C-H Stretch: Strong absorption bands between 2850 and 3000 cm⁻¹ will be present due to the stretching vibrations of the aliphatic C-H bonds in the azepane ring and the methoxy group.

-

C-O Stretch: A strong and prominent absorption band in the 1070-1150 cm⁻¹ range is characteristic of the C-O stretching vibration of the ether linkage.

-

C-N Stretch: A medium intensity band in the 1000-1250 cm⁻¹ region is expected for the C-N stretching vibration of the aliphatic amine.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₇H₁₅NO), the molecular weight is 129.20 g/mol .

Predicted Fragmentation Pattern:

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 129. The fragmentation will likely be dominated by cleavage alpha to the nitrogen atom and the ether oxygen.

-

Molecular Ion (M⁺): A peak at m/z = 129, corresponding to the intact molecule.

-

Alpha-cleavage to Nitrogen: Loss of an ethyl radical from the ring would lead to a fragment at m/z = 100. Cleavage of the C6-C7 bond with subsequent hydrogen rearrangement could also lead to a prominent fragment at m/z = 44 or 58.

-

Alpha-cleavage to Oxygen: Cleavage of the C-C bond adjacent to the ether can occur. Loss of the methoxy group (•OCH₃) would result in a fragment at m/z = 98.

-

Loss of Methanol: A peak at m/z = 97 (M-32) could be observed due to the elimination of methanol.

-

Ring Opening and Fragmentation: Further fragmentation of the azepane ring can lead to a series of smaller fragments.

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled sequence should be used. Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024-4096 scans).

IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates. For a solid sample, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Data Acquisition: For EI-MS, use a standard electron energy of 70 eV. Acquire the mass spectrum over a suitable mass range (e.g., m/z 30-200).

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. The predicted chemical shifts, absorption frequencies, and fragmentation patterns are based on established principles and data from analogous structures. This information serves as a foundational resource for the identification and characterization of this compound in a research and development context. Experimental verification of these predictions will be essential upon the synthesis and isolation of this compound.

References

-

Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 4-Methoxyazepane for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Methoxyazepane, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. This document delves into its chemical identity, properties, synthesis, reactivity, and safety considerations, offering a foundational resource for researchers, scientists, and professionals in the field of drug development.

Core Chemical Identity

This compound, a seven-membered saturated heterocycle containing a nitrogen atom and a methoxy group at the 4-position, is a notable scaffold in the design of novel therapeutic agents.

CAS Number: 1071594-49-4[1]

This unique identifier is crucial for the unambiguous identification of this chemical entity in databases and literature.

Structural Representation:

Caption: 2D Structure of this compound

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in experimental settings and for predicting its behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO | [1] |

| Molecular Weight | 129.2 g/mol | [1] |

| Appearance | Liquid or solid | |

| Purity | 97% | |

| Storage Temperature | Refrigerator |

Synthesis and Reactivity Insights

Conceptual Synthesis Workflow:

A plausible synthetic route could involve the multi-step transformation of a readily available starting material. The following diagram illustrates a conceptual workflow.

Caption: Conceptual workflow for the synthesis of this compound.

The expertise behind this proposed pathway lies in the common strategies employed for the synthesis of seven-membered heterocyclic rings. Ring expansion reactions, such as the Beckmann rearrangement of a corresponding cyclohexanone oxime, are a cornerstone in the synthesis of caprolactams, which can be further reduced and functionalized to yield substituted azepanes. The introduction of the methoxy group could be achieved through nucleophilic substitution on a suitable precursor, such as a 4-hydroxyazepane derivative.

Reactivity Profile:

The reactivity of this compound is dictated by the presence of the secondary amine and the ether linkage.

-

Amine Functionality: The secondary amine is nucleophilic and basic. It can undergo N-alkylation, N-acylation, and salt formation with acids. These reactions are fundamental for the derivatization of the azepane core to explore structure-activity relationships (SAR) in drug discovery programs.

-

Ether Linkage: The methoxy group is generally stable under neutral and basic conditions. However, it can be cleaved under strongly acidic conditions, a factor to consider in reaction planning and in predicting metabolic pathways.

Potential Applications in Drug Development

The azepane scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The incorporation of a methoxy group at the 4-position of the azepane ring can significantly influence the molecule's lipophilicity, polarity, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic properties.

While specific pharmacological data for this compound is not yet published, its structural motifs suggest potential for investigation in several therapeutic areas:

-

Central Nervous System (CNS) Disorders: The azepane core is present in various CNS-active compounds. The methoxy group can impact blood-brain barrier permeability.

-

Oncology: Modified azepane structures have been explored as anticancer agents.

-

Infectious Diseases: The nitrogen heterocycle provides a handle for creating derivatives with potential antimicrobial activity.

The rationale for exploring this compound in these areas stems from the established biological activity of other substituted azepanes. The methoxy substituent offers a vector for fine-tuning the molecule's properties to optimize its interaction with biological targets and improve its drug-like characteristics.

Caption: Logical relationship between the core scaffold and potential applications.

Safety and Handling

As a chemical intermediate intended for research purposes, this compound should be handled with appropriate precautions in a laboratory setting.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocol for Safe Handling:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.[2][3]

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][3]

-

Storage: Store the compound in a tightly sealed container in a refrigerator, as recommended.

-

Spill Response: In case of a spill, absorb the material with an inert absorbent and dispose of it as chemical waste. Avoid generating dust if the material is solid.[2]

-

First Aid:

This self-validating system of precautions is designed to minimize risk by combining engineering controls (fume hood), administrative controls (SOPs), and personal protective equipment.

Spectroscopic Data (Predicted)

While experimental spectroscopic data for this compound is not publicly available, a prediction of its key spectral features can be made based on its structure. This is an essential aspect of its characterization.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methoxy group (a singlet around 3.3 ppm), and multiplets for the methylene protons on the azepane ring. The proton on the carbon bearing the methoxy group would likely appear as a multiplet. The N-H proton would be a broad singlet.

-

¹³C NMR: The carbon NMR spectrum should display a signal for the methoxy carbon around 55-60 ppm, and several distinct signals for the carbons of the azepane ring. The carbon attached to the oxygen of the methoxy group would be the most downfield among the ring carbons.

-

IR Spectroscopy: The infrared spectrum would be characterized by N-H stretching vibrations (around 3300-3500 cm⁻¹), C-H stretching of the alkyl groups (around 2850-2960 cm⁻¹), and a prominent C-O stretching band for the ether linkage (around 1070-1150 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 129. The fragmentation pattern would likely involve the loss of a methoxy group or cleavage of the azepane ring.

Conclusion

This compound represents a valuable building block for medicinal chemistry and drug discovery. Its unique combination of a saturated seven-membered nitrogen heterocycle and a methoxy substituent offers opportunities for the development of novel compounds with tailored biological activities and pharmacokinetic profiles. This guide provides a foundational understanding of its properties and potential, encouraging further investigation into its synthesis, reactivity, and pharmacological applications. As with any research chemical, adherence to strict safety protocols is paramount.

References

-

This compound - ChemBK. [Link]

Sources

The Azepane Scaffold: A Comprehensive Technical Guide to the Potential Biological Activity of 4-Methoxyazepane Based on Structural Analogs

For distribution to: Researchers, Scientists, and Drug Development Professionals.

Abstract

The seven-membered nitrogen-containing heterocycle, azepane, represents a privileged scaffold in modern medicinal chemistry. Its inherent conformational flexibility and amenability to substitution have led to its incorporation into a diverse array of biologically active molecules. This technical guide explores the potential pharmacological landscape of a novel derivative, 4-Methoxyazepane. In the absence of direct experimental data for this specific compound, we will extrapolate its potential biological activities by conducting a thorough analysis of its structural analogs. This document will delve into the established bioactivities of substituted azepanes, with a focus on anticancer, neuroprotective, and antimicrobial applications. We will dissect the structure-activity relationships (SAR) where available, and infer the potential modulatory role of the 4-methoxy substituent. Furthermore, this guide provides detailed, field-proven experimental protocols for the evaluation of these predicted activities and visualizes the key signaling pathways that are likely to be implicated.

Introduction: The Azepane Moiety as a Cornerstone in Drug Discovery

The azepane ring is a recurring motif in numerous natural products and synthetic pharmaceuticals, underscoring its significance in the pursuit of novel therapeutic agents.[1][2] Its non-planar, three-dimensional structure provides an excellent framework for the spatial presentation of pharmacophoric features, enabling interactions with a wide range of biological targets.[3] The conformational diversity of the azepane ring is often a critical determinant of its biological activity, and the strategic introduction of substituents can rigidify the ring into a specific, bioactive conformation.[3][4]

This guide focuses on the untapped potential of this compound. While this specific molecule remains uncharacterized in the public domain, its structural components—the azepane core and a methoxy substituent at the 4-position—suggest a high probability of interesting biological properties. The methoxy group is a common functional group in medicinal chemistry, known to influence a compound's metabolic stability, lipophilicity, and ability to form hydrogen bonds, thereby modulating its pharmacokinetic and pharmacodynamic profile.

Predicted Biological Activities of this compound Based on Analog Analysis

Our comprehensive analysis of structurally related azepane derivatives points towards three primary areas of potential biological activity for this compound:

-

Anticancer Activity: Primarily through the inhibition of the PI3K/Akt signaling pathway.

-

Neuroprotective Activity: Via modulation of monoamine transporters (dopamine and norepinephrine) and inhibition of β-secretase 1 (BACE1).

-

Antimicrobial Activity: Exhibiting potential antibacterial and antifungal properties.

The following sections will explore the evidence for each of these predicted activities, supported by data from known structural analogs.

Anticancer Potential: Targeting the PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1] Several azepane-containing molecules have been identified as potent inhibitors of this pathway, with a particular focus on Akt (also known as Protein Kinase B).[5]

One of the most notable examples is the natural product (-)-balanol, an azepane-containing fungal metabolite that acts as a potent ATP-competitive inhibitor of protein kinase C (PKC) and has served as a scaffold for the development of Akt inhibitors.[4][6] The azepane ring in these inhibitors often occupies a key position within the ATP-binding pocket of the kinase.

Table 1: Anticancer Activity of Representative Azepane Analogs

| Compound Class | Specific Target | Cell Line | IC50 (µM) | Reference |

| Oxazepine derivative | Not specified | CaCo-2 (Colon Carcinoma) | 24.53 | [7] |

| Benzo[a]phenazine derivative | Not specified | Various | 1-10 | [8] |

| Naphthannelated azepinone | Not specified | Human tumor cells | Noteworthy growth inhibition | [9] |

The introduction of a methoxy group at the 4-position of the azepane ring could influence the binding affinity and selectivity for Akt. The oxygen atom of the methoxy group could act as a hydrogen bond acceptor, potentially forming a crucial interaction with amino acid residues in the kinase domain.

The following diagram illustrates the central role of Akt in this signaling cascade and the potential point of intervention for an inhibitor like this compound.

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.

Neuroprotective Potential: A Multi-Target Approach

The azepane scaffold has also been explored for its potential in treating neurodegenerative disorders. Structural analogs of this compound have shown activity as both monoamine transporter inhibitors and BACE1 inhibitors.

N-substituted azepane derivatives have been identified as potent inhibitors of the norepinephrine transporter (NET) and the dopamine transporter (DAT).[10][11] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, and their inhibition can lead to increased neurotransmitter levels, a mechanism relevant to the treatment of depression and other neuropsychiatric disorders. The substitution pattern on the azepane ring is crucial for selectivity between these transporters.

Table 2: Monoamine Transporter Inhibition by Azepane Analogs

| Compound | Target | IC50 (nM) | Reference |

| N-benzylated azepane | NET | < 100 | [10][11] |

| N-benzylated azepane | DAT | < 100 | [10][11] |

A 4-methoxy substituent could potentially enhance the binding affinity to either NET or DAT by providing a hydrogen bond acceptor or by influencing the overall conformation of the molecule to better fit the transporter's binding pocket.

The diagram below illustrates the reuptake mechanism of dopamine and norepinephrine and the potential inhibitory action of this compound.

Caption: Hypothesized inhibition of dopamine and norepinephrine reuptake by this compound.

β-secretase 1 (BACE1) is a key enzyme in the production of amyloid-β peptides, which are implicated in the pathology of Alzheimer's disease. Inhibition of BACE1 is a major therapeutic strategy for this neurodegenerative condition. Azepane derivatives have been investigated as BACE1 inhibitors, with the azepane moiety often binding in the S3 sub-pocket of the enzyme.

The presence of a 4-methoxy group could be advantageous for BACE1 inhibition. The methoxy group could engage in favorable interactions within the enzyme's active site, potentially increasing the compound's potency and selectivity.

Antimicrobial Potential

Several studies have reported the synthesis and evaluation of azepine and thiepine derivatives with significant antibacterial and antifungal activities.[4][6][12][13] The exact mechanism of action for these compounds is often not fully elucidated but is thought to involve disruption of the microbial cell membrane or inhibition of essential enzymes.

Table 3: Antimicrobial Activity of Azepine Analogs

| Compound Class | Organism | Activity | Reference |

| Pyridobenzazepine | Gram-positive & Gram-negative bacteria, Fungi | Potent activity | [4][6] |

| Imidazo[1,2-a]azepine | S. aureus, C. neoformans, C. albicans | Promising activity | [14] |

The lipophilicity introduced by the methoxy group in this compound could enhance its ability to penetrate microbial cell walls, potentially leading to improved antimicrobial efficacy.

Experimental Protocols for Biological Evaluation

To empirically validate the predicted biological activities of this compound, a series of robust and well-established in vitro assays are recommended. The following section provides detailed, step-by-step protocols for the key experiments.

Anticancer Activity: Akt Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory potency of this compound against Akt kinase.

Materials:

-

Recombinant human Akt1, Akt2, and Akt3 enzymes

-

GSK-3α peptide substrate

-

ATP

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series of the compound in kinase buffer.

-

Assay Setup: In a 384-well plate, add 1 µL of each compound dilution or vehicle control (DMSO).

-

Enzyme and Substrate Addition: Add 2 µL of a solution containing the Akt enzyme and the GSK-3α peptide substrate in kinase buffer.

-

Reaction Initiation: Initiate the kinase reaction by adding 2 µL of ATP solution.

-

Incubation: Incubate the plate at 30°C for 1 hour.

-

ADP Detection: Stop the reaction and detect the generated ADP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Luminescence Measurement: Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature. Measure luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Caption: Step-by-step workflow for the Akt kinase inhibition assay.

Neuroprotective Activity: Monoamine Transporter Uptake Assay

Objective: To determine the inhibitory effect of this compound on dopamine and norepinephrine uptake in cells expressing the respective transporters.

Materials:

-

HEK293 cells stably expressing human DAT or NET

-

[³H]-Dopamine and [³H]-Norepinephrine

-

Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

-

96-well cell culture plates

-

Scintillation counter

Procedure:

-

Cell Culture: Plate the DAT- or NET-expressing HEK293 cells in 96-well plates and grow to confluence.

-

Compound Incubation: Wash the cells with uptake buffer and then pre-incubate with various concentrations of this compound or vehicle control for 10-20 minutes at 37°C.

-

Radioligand Addition: Add [³H]-Dopamine or [³H]-Norepinephrine to the wells and incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

-

Cell Lysis: Lyse the cells with a suitable lysis buffer.

-

Radioactivity Measurement: Transfer the cell lysates to scintillation vials and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the amount of radioligand uptake at each compound concentration and calculate the IC50 value.

Neuroprotective Activity: BACE1 Inhibition Assay

Objective: To measure the inhibitory activity of this compound against BACE1.

Materials:

-

Recombinant human BACE1 enzyme

-

Fluorogenic BACE1 substrate (e.g., a peptide with a fluorophore and a quencher)

-

Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

-

96-well black plates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer.

-

Assay Setup: In a 96-well black plate, add the BACE1 enzyme and the test compound or vehicle control. Incubate for 15 minutes at 37°C.

-

Reaction Initiation: Add the fluorogenic BACE1 substrate to all wells to initiate the reaction.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for 30-60 minutes at 37°C.

-

Data Analysis: Determine the rate of substrate cleavage from the linear portion of the kinetic curve. Calculate the percentage of BACE1 inhibition and the IC50 value.

Conclusion and Future Directions

This technical guide has laid out a scientifically grounded rationale for investigating the biological potential of this compound. Based on the extensive body of research on its structural analogs, there is a strong basis to hypothesize that this novel compound may possess valuable anticancer, neuroprotective, and antimicrobial properties. The provided experimental protocols offer a clear roadmap for the empirical validation of these predictions.

The future of drug discovery lies in the exploration of novel chemical space. The synthesis and biological evaluation of this compound and its derivatives represent a promising avenue of research. Further structure-activity relationship studies, guided by the insights presented in this guide, will be instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of this exciting new class of azepane-based compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, anticancer activity, and SAR analyses of compounds containing the 5:7-fused 4,6,8-triaminoimidazo[4,5-e][1,3]diazepine ring system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lifechemicals.com [lifechemicals.com]

- 7. Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT Antagonists in Cognitive Disorders [openpharmaceuticalsciencesjournal.com]

- 8. Azepane - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. (-)-4-Hydroxymorphinanones: their synthesis and analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [PDF] Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation | Semantic Scholar [semanticscholar.org]

- 13. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Azepane-4-carboxylic acid | C7H13NO2 | CID 20139928 - PubChem [pubchem.ncbi.nlm.nih.gov]

Exploration of 4-Methoxyazepane as a novel scaffold in drug discovery

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The seven-membered nitrogen-containing heterocycle, azepane, is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active natural products.[1][2][3] Its inherent three-dimensional geometry provides an excellent platform for chemical exploration, allowing for fine-tuning of physicochemical and pharmacokinetic properties.[4] This guide introduces 4-methoxyazepane as a novel, underexplored scaffold with significant potential for drug discovery. We present a comprehensive overview, including a postulated rationale for its exploration, a detailed synthetic strategy, predicted physicochemical properties, and a roadmap for its biological evaluation against key drug target classes. This document serves as a technical resource for researchers and drug development professionals aiming to expand their chemical library with innovative and promising new molecular entities.

The Azepane Scaffold: A Foundation of Therapeutic Success

Nitrogen-containing heterocycles are cornerstones of modern pharmacology, with approximately 60% of all small-molecule drugs featuring at least one such ring system.[5][6] While five- and six-membered rings like pyrrolidine and piperidine are widespread, the seven-membered azepane ring has emerged as a particularly valuable motif.[7] Its larger, more flexible ring structure offers a greater number of conformational possibilities, which can be crucial for optimizing interactions with biological targets.[3]

The therapeutic relevance of the azepane scaffold is well-documented, with over 20 FDA-approved drugs incorporating this ring system.[1] These drugs span a wide range of therapeutic areas, including:

-

Oncology: Azepane derivatives have shown promise as anticancer agents.[8]

-

Neuroscience: The scaffold is present in drugs targeting central nervous system disorders.[9]

-

Infectious Diseases: Antimicrobial and antiviral activities have been reported for azepane-containing compounds.[8]

The natural product (-)-Balanol, a potent ATP-competitive inhibitor of protein kinase A and C, is a prominent example of a bioactive molecule containing the azepane core and has served as a template for the development of synthetic kinase inhibitors.[3][8] The prevalence and diverse bioactivity of this scaffold underscore its importance and provide a strong rationale for the exploration of novel, functionalized azepane derivatives.

The this compound Postulate: A Strategic Design for Novelty and Function

Despite the extensive investigation of the azepane scaffold, the specific derivative, this compound, remains largely unexplored in the scientific literature. We postulate that the introduction of a methoxy group at the 4-position of the azepane ring offers a unique combination of structural and physicochemical properties that make it an attractive candidate for drug discovery.

The methoxy group is a common substituent in approved drugs and can significantly influence a molecule's properties.[10][11] Its strategic placement on the azepane ring is hypothesized to:

-

Modulate Physicochemical Properties: The methoxy group can alter a molecule's lipophilicity, polarity, and hydrogen bonding capacity.[10] This can lead to improved solubility, permeability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

-

Introduce a Vector for Target Interaction: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets.

-

Explore Novel Chemical Space: As an underrepresented scaffold, this compound offers the opportunity to develop novel intellectual property and explore new structure-activity relationships (SAR).

The rationale behind investigating the 4-methoxy substitution is to leverage the established therapeutic potential of the azepane core while introducing a functional group that can confer advantageous drug-like properties.

Synthetic Strategy for this compound

A robust and scalable synthetic route is essential for the exploration of any new scaffold. We propose a straightforward, two-step synthesis of this compound starting from the commercially available precursor, N-Boc-4-piperidone. The key steps are a ring expansion to form the azepane ring, followed by reduction of the ketone and O-methylation of the resulting alcohol.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, with clear steps and expected outcomes.

Protocol 3.1.1: Synthesis of N-Boc-azepan-4-one (B)

This protocol describes the ring expansion of N-Boc-4-piperidone using diazomethane, a common method for the synthesis of seven-membered rings from six-membered precursors.

-

Materials: N-Boc-4-piperidone, Diazomethane solution in diethyl ether, Diethyl ether, Saturated aqueous sodium bicarbonate, Anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve N-Boc-4-piperidone (1.0 eq) in diethyl ether in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a freshly prepared solution of diazomethane in diethyl ether (1.5 eq) to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.

-

Quench the reaction by the careful addition of acetic acid until the yellow color of diazomethane disappears.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., 20% ethyl acetate in hexanes) to yield N-Boc-azepan-4-one as a colorless oil.

-

-

Validation: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

Protocol 3.1.2: Synthesis of N-Boc-4-hydroxyazepane (C)

This protocol details the reduction of the ketone to a secondary alcohol.

-

Materials: N-Boc-azepan-4-one, Sodium borohydride (NaBH₄), Methanol.

-

Procedure:

-

Dissolve N-Boc-azepan-4-one (1.0 eq) in methanol in a round-bottom flask.

-

Cool the solution to 0 °C.

-

Add sodium borohydride (1.5 eq) portion-wise to the solution.

-

Stir the reaction at 0 °C for 1 hour.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to give N-Boc-4-hydroxyazepane, which can often be used in the next step without further purification.

-

-

Validation: Successful reduction can be confirmed by the disappearance of the ketone peak in the IR spectrum and the appearance of a hydroxyl proton signal in the ¹H NMR spectrum.

Protocol 3.1.3: Synthesis of N-Boc-4-methoxyazepane (D)

This protocol describes the O-methylation of the secondary alcohol.[12][13][14]

-

Materials: N-Boc-4-hydroxyazepane, Sodium hydride (NaH, 60% dispersion in mineral oil), Anhydrous tetrahydrofuran (THF), Methyl iodide (MeI).

-

Procedure:

-

Suspend sodium hydride (1.2 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C.

-

Add a solution of N-Boc-4-hydroxyazepane (1.0 eq) in anhydrous THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add methyl iodide (1.5 eq) dropwise and allow the reaction to warm to room temperature and stir overnight.

-

Carefully quench the reaction with water.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography to yield N-Boc-4-methoxyazepane.

-

-

Validation: The formation of the methoxy ether can be confirmed by the appearance of a singlet at ~3.3-3.4 ppm in the ¹H NMR spectrum and the corresponding methoxy carbon in the ¹³C NMR spectrum.

Protocol 3.1.4: Synthesis of this compound (E)

This final step involves the removal of the Boc protecting group.

-

Materials: N-Boc-4-methoxyazepane, Trifluoroacetic acid (TFA) or 4M HCl in dioxane, Dichloromethane (DCM).

-

Procedure:

-

Dissolve N-Boc-4-methoxyazepane (1.0 eq) in dichloromethane.

-

Add trifluoroacetic acid (10 eq) or an excess of 4M HCl in dioxane.

-

Stir the reaction at room temperature for 1-2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

If using TFA, dissolve the residue in diethyl ether to precipitate the TFA salt. If using HCl, the hydrochloride salt is obtained directly.

-

The salt can be converted to the free base by partitioning between a strong base (e.g., 1M NaOH) and an organic solvent (e.g., dichloromethane).

-

-

Validation: Successful deprotection is confirmed by the absence of the Boc protons in the ¹H NMR spectrum.

Predicted Physicochemical and ADME Properties

The "drug-likeness" of a scaffold is heavily influenced by its physicochemical properties. The introduction of a methoxy group is expected to favorably modulate the properties of the azepane core.

| Property | Predicted Value for Azepane | Predicted Value for this compound | Rationale for Change |

| Molecular Weight | 99.17 | 129.20 | Addition of C, H₃, O |

| cLogP | 1.1 | 0.9 | The oxygen atom slightly decreases lipophilicity. |

| Topological Polar Surface Area (TPSA) | 12.03 Ų | 21.26 Ų | The ether oxygen increases the polar surface area. |

| Hydrogen Bond Acceptors | 1 | 2 | The ether oxygen acts as a hydrogen bond acceptor. |

| Hydrogen Bond Donors | 1 | 1 | The secondary amine is a hydrogen bond donor. |

| Rotatable Bonds | 0 | 1 | The C-O bond of the methoxy group is rotatable. |

Predicted values are estimations and should be experimentally verified.

The predicted increase in TPSA and the number of hydrogen bond acceptors for this compound could lead to improved solubility and better interactions with biological targets compared to the unsubstituted azepane. The modest cLogP suggests that the compound is likely to have good membrane permeability.

Hypothesized Biological Targets and Screening Strategy

Given the wide range of biological activities reported for functionalized azepanes, we propose an initial screening campaign for this compound against two major drug target classes: protein kinases and G-protein coupled receptors (GPCRs).

Protein Kinase Inhibition

Caption: Inhibition of protein kinase activity by a this compound derivative.

Protocol 5.1.1: In Vitro Kinase Inhibition Assay (Luminescence-Based) [9][15]

This assay measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

-

Objective: To determine the IC₅₀ value of this compound derivatives against a panel of protein kinases.

-

Materials: Kinase of interest, kinase-specific substrate peptide, ATP, this compound derivative stock solution (in DMSO), Kinase assay buffer, ADP-Glo™ Kinase Assay kit, White opaque 96-well plates.

-

Procedure:

-

Prepare serial dilutions of the this compound derivative in DMSO.

-

In a 96-well plate, add the compound dilutions or DMSO (vehicle control).

-

Add the kinase enzyme to each well and incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding a mixture of the substrate and ATP.

-

Incubate at 30 °C for 60 minutes.

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

GPCR Binding

Caption: Competitive binding assay for a GPCR.

Protocol 5.2.1: Radioligand Binding Assay [1][16]

This assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor.

-

Objective: To determine the binding affinity (Ki) of this compound derivatives for a specific GPCR.

-

Materials: Cell membranes expressing the target GPCR, a suitable radiolabeled ligand, this compound derivative stock solution, Binding buffer, Wash buffer, Glass fiber filters, Scintillation fluid.

-

Procedure:

-

Prepare serial dilutions of the this compound derivative.

-

In a 96-well plate, add binding buffer, the compound dilutions, a fixed concentration of the radiolabeled ligand, and the cell membrane preparation.

-

Incubate to allow the binding to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.

-

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ value from the resulting competition curve. Calculate the Ki value using the Cheng-Prusoff equation.

Data Interpretation and Future Directions

The initial screening data will guide the subsequent steps in the drug discovery process.

-

Potent and Selective Hits: If the this compound scaffold yields potent and selective "hits" in either assay, the next phase will involve establishing a clear structure-activity relationship (SAR). This will be achieved by synthesizing and testing a library of analogues with modifications at the 1-position (the nitrogen atom) and potentially other positions on the ring.

-

Hit-to-Lead Optimization: Promising hits will be further characterized for their ADME properties, and medicinal chemistry efforts will focus on optimizing potency, selectivity, and drug-like properties to generate lead compounds.

-

Lack of Activity: If the core this compound scaffold is inactive, it can still serve as a valuable starting point for further functionalization. The methoxy group can be converted to other functionalities (e.g., a hydroxyl group for further derivatization) to explore a wider range of chemical space.

Conclusion

The this compound scaffold represents a novel and underexplored area of chemical space with significant potential for drug discovery. Its synthesis is feasible from readily available starting materials, and its predicted physicochemical properties are favorable for developing drug-like molecules. The strategic placement of the methoxy group on the privileged azepane core provides a strong rationale for its investigation as a source of new therapeutic agents. The experimental roadmap provided in this guide offers a clear path for the synthesis, characterization, and biological evaluation of this promising new scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. lifechemicals.com [lifechemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]

- 6. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 8. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. "Chan-Lam O-methylation of aliphatic alcohols and phenolic n-heterocycl" by Uma Bhagwat Gaffney [scholarworks.smith.edu]

- 13. eurekaselect.com [eurekaselect.com]

- 14. juniperpublishers.com [juniperpublishers.com]

- 15. benchchem.com [benchchem.com]

- 16. multispaninc.com [multispaninc.com]

Physicochemical Characterization of 4-Methoxyazepane Hydrochloride: A Comprehensive Technical Guide

Abstract